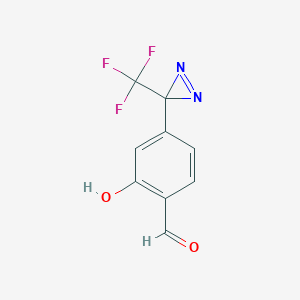
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
描述
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a specialized organic compound known for its unique structure and reactivity. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group and a benzaldehyde moiety. The presence of the trifluoromethyl group and the diazirine ring imparts unique chemical properties, making it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the diazirine ring: This step involves the reaction of a suitable precursor with trifluoromethyl diazomethane under controlled conditions to form the diazirine ring.
Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Formylation: The final step involves the formylation of the aromatic ring to introduce the aldehyde group, typically using reagents like formyl chloride or a Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include primary or secondary alcohols.
Substitution: Products vary depending on the nucleophile used, such as amines or thiols.
科学研究应用
2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a photoreactive probe in studying reaction mechanisms and intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential in drug discovery and development, particularly in identifying binding sites of drug targets.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves the activation of the diazirine ring upon exposure to UV light, leading to the formation of a highly reactive carbene intermediate. This carbene can then insert into various chemical bonds, allowing for the covalent modification of target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene intermediate, making it a powerful tool in chemical biology and materials science.
相似化合物的比较
Similar Compounds
2-Hydroxy-4-(trifluoromethyl)benzaldehyde: Lacks the diazirine ring but shares the trifluoromethyl and hydroxy groups.
4-(Trifluoromethyl)salicylaldehyde: Similar structure but without the diazirine ring.
2-Hydroxy-4-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an aldehyde.
Uniqueness
The presence of the diazirine ring in 2-Hydroxy-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde makes it unique compared to similar compounds. This ring allows for the generation of reactive carbene intermediates upon UV irradiation, enabling specific and covalent modifications of target molecules. This property is particularly valuable in photoaffinity labeling and studying complex biological systems.
属性
IUPAC Name |
2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8(13-14-8)6-2-1-5(4-15)7(16)3-6/h1-4,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQFZXNSVZPFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2(N=N2)C(F)(F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



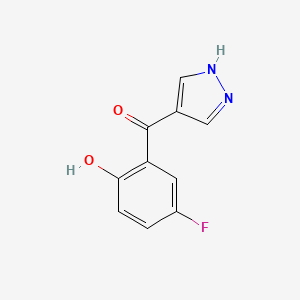
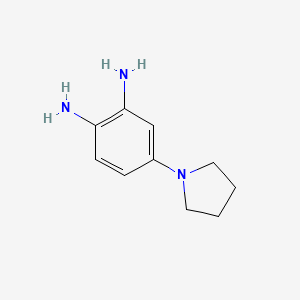
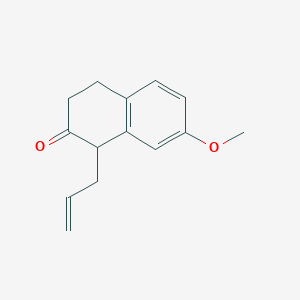
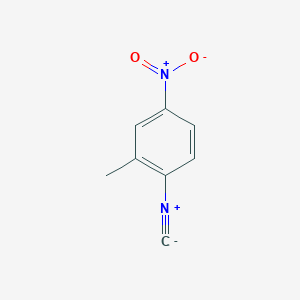
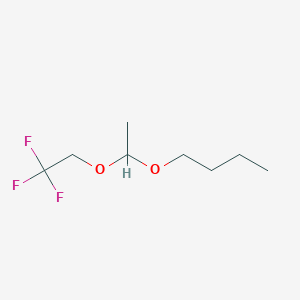
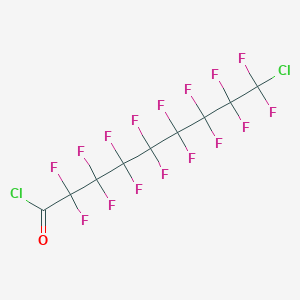
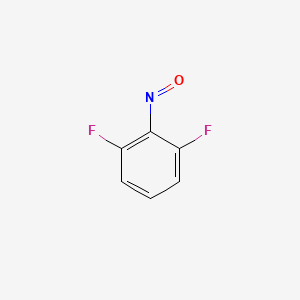

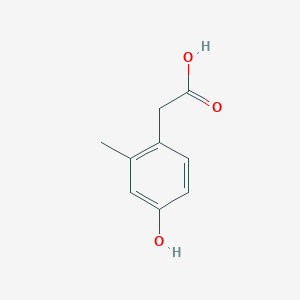
![1-[4-(Trifluoromethyl)benzyl]thiourea](/img/structure/B3041448.png)

![1-[2-(Benzyloxy)-5-fluorophenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B3041452.png)
![1-{4-(Benzyloxy)-2-[(4-fluorobenzyl)oxy]phenyl}-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3041453.png)
